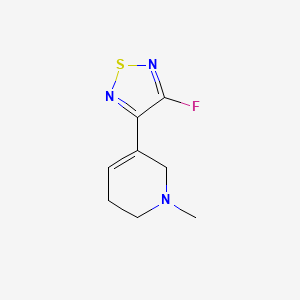
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is an organosilicon compound with the molecular formula C4H9F3O3SSi. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes . This compound is known for its high reactivity and is often employed as a silylating agent and a strong Lewis acid catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate undergoes various types of reactions, including:
Silylation: It reacts with alcohols to form silyl ethers.
Hydrolysis: It is sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Substitution: It can be used to replace metal-halogen bonds with covalent M-O (SO2CF3) bonds.
Common Reagents and Conditions
Common reagents used with this compound include alcohols, triethylamine, and various solvents such as acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include silyl ethers, trimethylsilanol, and trifluoromethanesulfonic acid .
Applications De Recherche Scientifique
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent and a strong Lewis acid catalyst in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)ethyl trifluoromethanesulfonate involves its ability to act as a strong Lewis acid. It activates ketones and aldehydes by coordinating with the oxygen atom, making them more susceptible to nucleophilic attack . This compound also facilitates the formation of silyl ethers by reacting with alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in reactivity and used for silylation and as a Lewis acid catalyst.
Ethyl trifluoromethanesulfonate: Used for similar purposes but forms slightly more stable silyl enol ethers.
Uniqueness
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency as a silylating agent and Lewis acid catalyst. Its ability to activate ketones and aldehydes makes it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
653603-80-6 |
|---|---|
Formule moléculaire |
C6H13F3O3SSi |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1-trimethylsilylethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H13F3O3SSi/c1-5(14(2,3)4)12-13(10,11)6(7,8)9/h5H,1-4H3 |
Clé InChI |
KODGJZMAASNPHP-UHFFFAOYSA-N |
SMILES canonique |
CC(OS(=O)(=O)C(F)(F)F)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
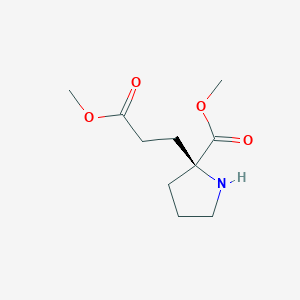
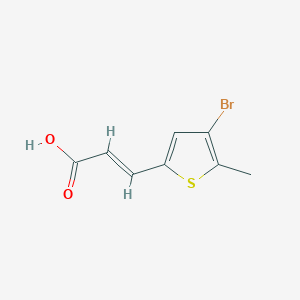
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
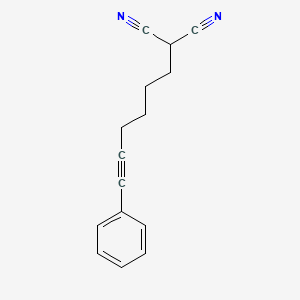

![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
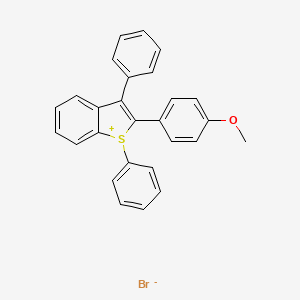
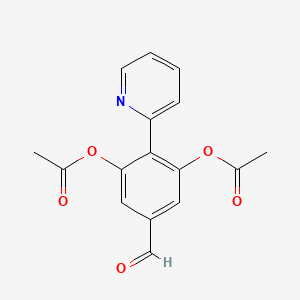
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)


![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
